N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This particular compound features a thiazole ring substituted with a nitrophenyl group and a phenoxybenzamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Result of Action
This could potentially include effects such as reduced inflammation, pain relief, inhibition of microbial growth, suppression of viral replication, and inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3-thiazole derivative, which can then be further functionalized to introduce the phenoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution may involve reagents like sodium ethoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- N-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The combination of the thiazole ring with the phenoxybenzamide moiety also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(15-9-11-19(12-10-15)29-18-7-2-1-3-8-18)24-22-23-20(14-30-22)16-5-4-6-17(13-16)25(27)28/h1-14H,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJXEONZLYATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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